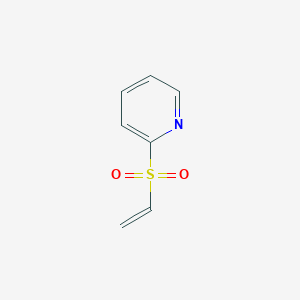

2-(Ethenesulfonyl)pyridine

Description

Contextualization of Organosulfur Heterocycles in Contemporary Organic Chemistry

Organosulfur compounds, organic compounds containing sulfur, are prevalent in nature and are often associated with strong odors. However, many sweet-tasting compounds are also organosulfur derivatives. wikipedia.org Their significance is underscored by their presence in essential biomolecules. The amino acids methionine and cysteine, the vitamins biotin (B1667282) and thiamine, and lipoic acid all contain sulfur heterocycles. wikipedia.org Furthermore, organosulfur compounds like penicillin and sulfa drugs are vital antibiotics. wikipedia.org

In the realm of synthetic chemistry, the development of methods to create heterocyclic compounds is of great interest due to their widespread presence in active pharmaceutical and agrochemical molecules. rsc.org While nitrogen heterocycles have been extensively studied, there is a growing focus on sulfur-containing heterocycles for developing new compounds with high medicinal value. nih.gov These S-heterocycles are being investigated for a range of applications, including as anticancer, antidiabetic, antimicrobial, and anti-inflammatory agents. nih.gov The replacement of a carbon atom with a sulfur atom in bioactive compounds can lead to analogs with improved properties. researchgate.net

Significance of Vinyl Sulfone Architectures in Advanced Synthetic Methodology

Vinyl sulfones are recognized as important compounds in organic synthesis, medicinal chemistry, and materials science. organic-chemistry.org Their utility stems from their electrophilic nature and their ability to participate in key chemical reactions such as conjugate additions and cross-coupling reactions. organic-chemistry.org The vinyl sulfone group is a unique functional group that can act as a Michael acceptor or as a 2π partner in cycloaddition reactions. nih.gov This high reactivity, especially when combined with the inherent chirality of molecules like carbohydrates, provides a powerful tool for creating a wide variety of enantiomerically pure reactive intermediates. nih.gov

The development of efficient methods for synthesizing vinyl sulfones is an active area of research. rsc.orgrsc.org Traditional methods often required harsh conditions or expensive metal catalysts. organic-chemistry.org More recent approaches focus on direct cross-coupling reactions and other more environmentally friendly and cost-effective strategies. organic-chemistry.orgrsc.org Vinyl sulfones are particularly valued as Michael acceptors, reacting readily with nucleophiles like thiols. wikipedia.orgrsc.org This reactivity is fundamental to their use in various applications, including the synthesis of complex molecules and functional materials. nih.govnih.gov The reactivity of vinyl sulfones can be compared to other Michael acceptors like acrylates, with studies showing that vinyl sulfones can react more rapidly and selectively with thiols. rsc.org

Fundamental Role of Pyridine (B92270) Nuclei in Chemical Synthesis and Functional Materials

The pyridine ring, a six-membered heterocyclic aromatic compound with one nitrogen atom, is a cornerstone of organic chemistry. numberanalytics.comwikipedia.org It is structurally related to benzene (B151609) and is found in a vast array of important compounds, including pharmaceuticals, agrochemicals, and functional materials. numberanalytics.comwikipedia.orgresearchgate.net Many drugs, such as those for treating inflammation, cancer, and allergies, incorporate pyridine rings. numberanalytics.com

Pyridine's unique properties, including its basicity and ability to participate in a wide range of chemical reactions, make it a versatile building block in synthesis. numberanalytics.compharmaguideline.com It can undergo both electrophilic and nucleophilic substitution reactions, allowing for the introduction of various functional groups. numberanalytics.compharmaguideline.com The nitrogen atom in the pyridine ring can also be readily alkylated or oxidized, further expanding its synthetic utility. wikipedia.orgpharmaguideline.com In materials science, pyridine-based compounds are utilized in the creation of functional materials such as conductive polymers and luminescent materials. numberanalytics.comrsc.org The pyridine core can influence the electronic properties and molecular arrangement of materials, making it a key component in the design of organic light-emitting devices (OLEDs). rsc.org

Rationale for Investigating the Conjugated Pyridyl Vinyl Sulfone Framework, exemplified by 2-(Ethenesulfonyl)pyridine

The investigation of conjugated pyridyl vinyl sulfone frameworks, such as this compound, is driven by the synergistic combination of the distinct chemical properties of both the pyridine and vinyl sulfone moieties. The pyridine ring offers a site for tuning electronic properties and provides a handle for further functionalization. nih.gov The vinyl sulfone group, as a potent Michael acceptor, provides a reactive site for covalent modification. nih.govwikipedia.org

The 2-sulfonyl pyridine scaffold has been identified as a tunable, cysteine-reactive electrophile. nih.gov This reactivity occurs through a nucleophilic aromatic substitution (SNAr) mechanism, allowing for the selective targeting of thiol groups, such as those in cysteine residues of proteins. nih.gov By modifying the substituents on the pyridine ring and the sulfonyl group, the electrophilicity and targeting specificity of the molecule can be finely controlled. nih.gov This modularity makes the pyridyl vinyl sulfone framework a valuable tool in the development of chemical probes and covalent inhibitors for biological targets. nih.gov The reaction of 2-substituted ethanesulfonyl chlorides with pyridine can lead to the formation of ethenesulfonyl chloride, which can then react further, highlighting the reactivity of this system. cdnsciencepub.comresearchgate.netcdnsciencepub.com The combination of a pyridine nucleus with a vinyl sulfone creates a molecule with potential applications in the development of novel functional materials and biologically active compounds.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethenylsulfonylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2S/c1-2-11(9,10)7-5-3-4-6-8-7/h2-6H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXYQUJZXESJFQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CS(=O)(=O)C1=CC=CC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349491-22-1 | |

| Record name | 2-(ethenesulfonyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Ethenesulfonyl Pyridine and Its Structural Analogues

Strategic Approaches to the Synthesis of the 2-(Ethenesulfonyl)pyridine Core

Exploration of N-Oxidation and Quaternization Reactions

The pyridine (B92270) nitrogen can undergo oxidation to form a pyridine N-oxide. umich.edu This transformation is typically achieved using oxidizing agents such as peracids. The resulting N-oxide exhibits altered reactivity compared to the parent pyridine. The N-O bond can participate in cycloaddition reactions and the oxygen atom can be a target for deoxygenation. umich.edu

Quaternization involves the reaction of the pyridine nitrogen with an alkylating agent, such as an alkyl halide, to form a pyridinium (B92312) salt. youtube.com This reaction converts the neutral pyridine into a positively charged pyridinium ion. This modification significantly enhances the electron-withdrawing nature of the pyridyl group, which would have a profound effect on the reactivity of the ethenesulfonyl moiety, making it an even more potent Michael acceptor.

Electrophilic and Radical Functionalization of the Pyridine Ring System

The reactivity of the pyridine ring in this compound is significantly influenced by the interplay between the inherent electronic properties of the nitrogen heterocycle and the strong electron-withdrawing nature of the 2-substituent.

The pyridine ring is inherently an electron-deficient (π-deficient) system due to the electronegativity of the nitrogen atom. uoanbar.edu.iq This makes it less reactive towards electrophilic aromatic substitution than benzene (B151609), with reactions requiring harsh conditions. uoanbar.edu.iqyoutube.com Electrophilic attack, when it does occur, preferentially happens at the 3-position (meta-position), as the intermediates for attack at the 2- and 4-positions are significantly destabilized by placing a positive charge on the electronegative nitrogen atom. uoanbar.edu.iqquora.com

The presence of the ethenesulfonyl group at the 2-position profoundly impacts this reactivity profile. The sulfonyl group (-SO₂) is a powerful electron-withdrawing group through both inductive (-I) and resonance (-R) effects. This further deactivates the pyridine ring towards electrophilic attack, making substitutions even more challenging than on an unsubstituted pyridine. The combined electron-withdrawing effects of the ring nitrogen and the 2-substituent reduce the electron density across the ring, particularly at the ortho (C3) and para (C5) positions relative to the substituent. Consequently, any forced electrophilic substitution would be strongly directed to the C3 and C5 positions. pearson.com

Conversely, the electron-deficient nature of the ring makes it more susceptible to nucleophilic and radical attack. Radical additions are a viable method for functionalizing pyridines and related heterocycles. researchgate.net The functionalization often occurs after activation of the pyridine, for instance, by forming a pyridinium salt, which can then undergo single-electron reduction to generate a pyridyl radical. rsc.org In the context of this compound, the strong deactivation by the sulfonyl group would influence the regioselectivity of radical addition, which typically occurs at the C2 and C4 positions in pyridinium species. rsc.org

Table 1: Influence of the 2-(Ethenesulfonyl) Group on Pyridine Ring Reactivity

| Reaction Type | Reactivity Effect | Predicted Regioselectivity | Rationale |

| Electrophilic Substitution | Strong Deactivation | C-3 and C-5 | The pyridine N and the electron-withdrawing sulfonyl group decrease electron density, making the ring highly deactivated. The C-3 and C-5 positions are the least deactivated. uoanbar.edu.iqpearson.com |

| Radical Substitution | Activation (as Pyridinium) | C-4, C-6 | Pyridinium salts are effective radical precursors. The sulfonyl group modifies the electronic landscape, influencing selectivity. researchgate.netrsc.org |

| Nucleophilic Substitution | Strong Activation | C-4, C-6 | The pyridine N and the sulfonyl group make the ring highly electrophilic, facilitating attack by nucleophiles, especially at positions para and ortho to the N-atom. uoanbar.edu.iq |

Direct C-H functionalization provides a powerful and atom-economical route to modify the pyridine scaffold. beilstein-journals.orgrsc.orgnih.gov For this compound, strategies like directed ortho-metalation (DoM) are particularly relevant.

Directed ortho-Metalation (DoM): DoM involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. wikipedia.orgorganic-chemistry.org The DMG coordinates to the lithium, lowering the kinetic barrier and directing the deprotonation. baranlab.org The sulfonyl group is recognized as a moderately powerful DMG. organic-chemistry.org In this compound, the sulfonyl group would be expected to direct metalation (lithiation) to the C-3 position. The resulting 3-lithiated intermediate can then be trapped with various electrophiles to install a wide range of functional groups with high regioselectivity.

However, a potential complication in the metalation of pyridines is the competitive nucleophilic addition of the organolithium reagent to the C2 or C6 positions of the electron-poor ring. harvard.edu The use of sterically hindered lithium amide bases, such as lithium tetramethylpiperidide (LiTMP), can often suppress this side reaction and favor the desired C-H deprotonation. uwindsor.ca

Transition Metal-Catalyzed C-H Activation: Another major strategy involves transition-metal catalysis. beilstein-journals.org Catalytic systems based on palladium, rhodium, iridium, or nickel can selectively activate C-H bonds. beilstein-journals.orgnih.gov The regioselectivity can be achieved through various means:

Inherent Electronic Preference: Some catalytic systems may have an intrinsic preference for a specific C-H bond based on electronic or steric factors.

Directing Groups: The substrate can be modified with a directing group that coordinates to the metal center and positions the catalyst for C-H activation at a specific site, often ortho to the directing group.

Ligand-Enabled Regiocontrol: The ligand on the metal catalyst can play a crucial role in determining which C-H bond is activated. For instance, palladium catalysis with a phenanthroline ligand has been used for C-3 arylation of pyridines. beilstein-journals.org

For this compound, the nitrogen atom itself can act as a coordinating atom to direct a metal catalyst, often favoring functionalization at the C-6 position. Alternatively, the sulfonyl oxygen could also participate in directing the functionalization to the C-3 position.

Cycloaddition Reactions and Pericyclic Transformations Involving this compound

The ethenesulfonyl moiety, also known as a vinyl sulfone, is a versatile functional group that readily participates in various cycloaddition and pericyclic reactions.

[4+2] Cycloadditions (Diels-Alder Reactions): The vinyl sulfone group is an excellent dienophile for the Diels-Alder reaction. Its electron-withdrawing nature lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating a concerted [4+2] cycloaddition with electron-rich dienes. acsgcipr.orglibretexts.org When reacting with a suitable diene, this compound would be expected to form a six-membered cyclohexene (B86901) ring fused or appended to other structures. The reaction is typically stereospecific, preserving the geometry of the reactants in the product. libretexts.org While normal electron-demand Diels-Alder reactions to form pyridines can be challenging, using a pre-formed pyridine like this compound as the dienophile component is a standard and effective strategy for constructing complex cyclic systems. acsgcipr.orgrsc.org

[2+2] Cycloadditions: The vinyl sulfone can also undergo [2+2] cycloaddition reactions to form four-membered cyclobutane (B1203170) rings. libretexts.org Unlike thermal [4+2] cycloadditions, these reactions are often photochemically induced, proceeding via a diradical or zwitterionic intermediate. nih.govnih.gov The reaction of this compound with an alkene under UV irradiation could lead to the formation of pyridyl-substituted cyclobutane derivatives. The regioselectivity and stereoselectivity of these reactions depend heavily on the electronic nature of the reacting alkene and the stability of the intermediates formed. nih.gov

Table 2: Predicted Cycloaddition Reactivity of the Vinyl Sulfone Moiety

| Reaction Type | Reactant Partner | Expected Product | Conditions |

| [4+2] Diels-Alder | Electron-rich diene | Pyridyl-substituted cyclohexene | Thermal |

| [2+2] Cycloaddition | Alkene | Pyridyl-substituted cyclobutane | Photochemical (UV light) |

The bifunctional nature of this compound, containing both a nucleophilic/basic pyridine nitrogen and an electrophilic vinyl sulfone, allows for various intramolecular transformations.

Intramolecular Cyclizations:

Aza-Michael Addition: The pyridine nitrogen, or a more nucleophilic substituent on the pyridine ring, could potentially undergo an intramolecular conjugate addition to the electron-deficient vinyl group. This would lead to the formation of a zwitterionic intermediate that could be trapped or lead to fused heterocyclic systems. Such cyclizations are often pH-dependent. nih.gov

Radical Cyclization: Radical-initiated cascade reactions are a powerful tool in synthesis. nih.gov A radical generated elsewhere in a molecule tethered to the this compound could add to the vinyl sulfone, followed by an intramolecular cyclization onto the pyridine ring to construct complex, fused polycyclic frameworks. nih.gov

Electrophilic Cyclization: In the presence of an electrophile like iodine or an arylsulfenyl chloride, related alkenyl-substituted heterocycles are known to undergo electrophilic intramolecular cyclization to form fused thiazolo- or thiazinopteridines. researchgate.net Similar pathways could be envisioned for derivatives of this compound.

Rearrangement Reactions: Rearrangement reactions can significantly increase molecular complexity in a single step. mdpi.com While specific rearrangements for this compound are not widely documented, analogous transformations in related systems suggest potential pathways:

Sigmatropic Rearrangements: The Boekelheide reaction, a [3.3]-sigmatropic rearrangement of α-picoline-N-oxides, is a classic pyridine rearrangement. wikipedia.org While this specific reaction requires an N-oxide, it highlights the potential for pericyclic rearrangements within the pyridine scaffold.

Cationic Rearrangements: Acid-catalyzed cyclization of pyridines with tethered aldehydes or ketones can lead to fused ring systems. rsc.org Under strongly acidic conditions, protonation could activate the vinyl sulfone moiety towards attack by the pyridine ring, potentially followed by skeletal rearrangements characteristic of carbocation intermediates. msu.edu

Mechanistic Investigations and Reactivity Profiles of 2 Ethenesulfonyl Pyridine

Nucleophilic Addition Reactions to the Activated Ethenesulfonyl Moiety

The electron-withdrawing nature of the sulfonyl group, compounded by the pyridyl substituent, renders the double bond of the ethenesulfonyl moiety highly susceptible to nucleophilic attack. This reactivity is predominantly channeled through Michael-type additions.

Michael-Type Additions with Carbon-Based Nucleophiles and Their Scope

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation. masterorganicchemistry.comlibretexts.org In the context of 2-(ethenesulfonyl)pyridine, the vinyl group acts as a potent Michael acceptor. While direct studies on this compound are not extensively detailed in the provided results, the reactivity of similar olefinic N-heterocycles provides a strong predictive framework. For instance, the conjugate addition of organolithium reagents to trans-1,2-di-(2-pyridyl)ethylene has been shown to proceed effectively. nsf.govnih.govnih.gov The resulting anionic intermediates can be trapped by various electrophiles, not just a proton, highlighting the stability of the intermediate carbanion, which is stabilized by the pyridyl groups. nsf.govnih.gov This suggests that this compound would readily react with a range of carbon nucleophiles, such as enolates, organometallic reagents, and other stabilized carbanions.

The general mechanism for a Michael reaction involves three key steps: deprotonation to form the nucleophile (if necessary), conjugate addition of the nucleophile to the electrophilic alkene, and subsequent protonation of the resulting enolate or stabilized carbanion. masterorganicchemistry.comlibretexts.org In the case of this compound, the addition of a carbon nucleophile would lead to the formation of a new carbon-carbon bond at the β-position relative to the sulfonyl group.

| Nucleophile | Product |

| Organolithium Reagents | Adduct with new C-C bond |

| Enolates | 1,5-dicarbonyl compound derivative |

| Gilman Reagents | Conjugate addition product |

Reactions with Heteroatom Nucleophiles (e.g., N, O, S) and Their Selectivity

The activated double bond of this compound is also a prime target for heteroatom nucleophiles. The addition of amines, alcohols, and thiols to activated alkenes is a well-established synthetic methodology. Studies on related compounds, such as ethenesulfonyl chloride and ethenesulfonyl fluoride, demonstrate their reactivity towards various nucleophiles. researchgate.netacs.org For example, ethenesulfonyl chloride reacts with alcohols in the presence of tertiary amines. researchgate.net It is reasonable to expect that this compound would exhibit similar reactivity.

The selectivity of these additions is noteworthy. In reactions involving ambident nucleophiles, the regioselectivity would be of interest. Furthermore, the pyridine (B92270) nitrogen itself can act as a nucleophile. In the presence of a suitable acid catalyst or upon quaternization, the pyridine ring becomes more electron-deficient, potentially influencing the reactivity of the ethenesulfonyl group.

A study on the nucleophilic addition of amines to 2,3-pyridyne, an aryne intermediate, showed that the attack occurred exclusively at the 2-position. nih.gov While this is a different system, it underscores the directing effects that the pyridine nitrogen can exert on incoming nucleophiles.

Detailed Mechanistic Studies of Addition Pathways, including Kinetic and Isotope Effects

Detailed mechanistic studies, including the investigation of kinetic isotope effects (KIEs), are powerful tools for elucidating reaction pathways. libretexts.orgwikipedia.org A KIE is the change in the rate of a reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org For instance, a deuterium (B1214612) kinetic isotope effect (kH/kD) can reveal whether a C-H bond is broken in the rate-determining step of a reaction. libretexts.orgwikipedia.org

While specific KIE studies on this compound were not found in the search results, the principles can be applied to understand its addition reactions. For example, in a base-catalyzed Michael addition where the deprotonation of the nucleophile is the rate-determining step, a primary KIE would be expected. Conversely, if the nucleophilic attack is rate-limiting, a smaller, secondary KIE might be observed. wikipedia.org

The Hammond postulate can also provide insight into the transition state of the addition reaction. princeton.edu For a highly reactive electrophile like this compound, the transition state for the nucleophilic addition would likely be early, resembling the reactants.

Reactivity Pertaining to the Pyridine Nitrogen Atom

The nitrogen atom of the pyridine ring introduces another layer of reactivity to the molecule, primarily related to its Lewis basicity and nucleophilicity.

Probing Lewis Basicity and Coordination Chemistry of the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom allows it to act as a Lewis base, donating this electron pair to a Lewis acid. libretexts.orgmaricopa.eduopenstax.orgfiveable.me This interaction leads to the formation of a coordinate covalent bond and the creation of a Lewis acid-base adduct. libretexts.orgopenstax.org The Lewis basicity of the pyridine nitrogen in this compound can be modulated by the electronic effects of the ethenesulfonyl substituent. The electron-withdrawing nature of the sulfonyl group is expected to decrease the Lewis basicity of the pyridine nitrogen compared to unsubstituted pyridine.

The ability of the pyridine nitrogen to coordinate to metal centers is a key aspect of its chemistry. Pyridine and its derivatives are common ligands in coordination chemistry, forming stable complexes with a variety of metal ions. maricopa.edu The coordination of the pyridine nitrogen in this compound to a metal center would further activate the ethenesulfonyl group towards nucleophilic attack by increasing its electron-deficient character. The formation of such coordination complexes can be studied using various spectroscopic techniques.

Advanced Spectroscopic and Structural Characterization of 2 Ethenesulfonyl Pyridine

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of organic compounds. For a molecule like 2-(ethenesulfonyl)pyridine, a combination of multinuclear NMR, vibrational spectroscopy, and high-resolution mass spectrometry would provide a complete picture of its electronic and conformational properties.

NMR spectroscopy is a powerful tool for probing the local chemical environment of magnetically active nuclei. Although specific NMR data for this compound are not readily found, the expected chemical shifts and coupling constants can be predicted by analyzing data from similar structures such as 2-(methylsulfonyl)pyridine (B98560) and 2-vinylpyridine (B74390). nih.govwikipedia.org

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the vinyl group and the pyridine (B92270) ring protons. The vinyl protons would appear as a characteristic AXM or ABC spin system, with the proton alpha to the sulfonyl group being the most deshielded. The pyridine ring protons would exhibit chemical shifts influenced by the electron-withdrawing sulfonyl group, leading to downfield shifts compared to unsubstituted pyridine.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide key information about the carbon skeleton. The vinyl carbons would resonate in the olefinic region, with the carbon atom directly attached to the sulfonyl group showing a significant downfield shift. The pyridine ring carbons would also be affected by the sulfonyl substituent, with C2 being the most deshielded.

¹⁵N, ¹⁷O, and ¹⁹F NMR Spectroscopy: While less common, NMR studies of other nuclei could offer further structural insights. ¹⁵N NMR would reveal the electronic environment of the pyridine nitrogen. ¹⁷O NMR could, in principle, probe the sulfonyl oxygen atoms, though the low natural abundance and quadrupolar nature of ¹⁷O make such measurements challenging. ¹⁹F NMR would only be applicable to fluorinated derivatives.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound based on Analogous Compounds

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Hα (vinyl) | ~7.0-7.5 | - |

| Hβ (vinyl, cis) | ~6.0-6.5 | - |

| Hβ (vinyl, trans) | ~6.5-7.0 | - |

| H3 (pyridine) | ~8.0-8.3 | ~125-130 |

| H4 (pyridine) | ~7.8-8.1 | ~135-140 |

| H5 (pyridine) | ~7.4-7.7 | ~120-125 |

| H6 (pyridine) | ~8.7-9.0 | ~150-155 |

| Cα (vinyl) | - | ~135-140 |

| Cβ (vinyl) | - | ~130-135 |

| C2 (pyridine) | - | ~155-160 |

| C3 (pyridine) | - | ~125-130 |

| C4 (pyridine) | - | ~135-140 |

| C5 (pyridine) | - | ~120-125 |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is crucial for identifying functional groups and gaining insights into molecular conformation.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by strong absorption bands characteristic of the sulfonyl (SO₂) group, typically found in the regions of 1350-1300 cm⁻¹ (asymmetric stretching) and 1160-1120 cm⁻¹ (symmetric stretching). The C=C stretching vibration of the vinyl group would appear around 1620-1600 cm⁻¹. The pyridine ring vibrations would be observed in the 1600-1400 cm⁻¹ region. nist.govrsc.org

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The S-C and C=C stretching vibrations are expected to give rise to distinct Raman signals. The symmetric SO₂ stretch is often strong in the Raman spectrum. Analysis of the low-frequency region could provide information about the conformational flexibility of the molecule.

Interactive Table: Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| SO₂ asymmetric stretch | 1350-1300 (strong) | weak |

| SO₂ symmetric stretch | 1160-1120 (strong) | strong |

| C=C stretch (vinyl) | 1620-1600 (medium) | medium-strong |

| Pyridine ring stretch | 1600-1400 (multiple bands) | multiple bands |

| =C-H bend (vinyl) | 1000-900 (strong) | weak |

High-resolution mass spectrometry (HRMS) is essential for determining the precise molecular mass and elemental composition of a compound. For this compound (C₇H₇NO₂S), the expected exact mass would be calculated. The fragmentation pattern in the mass spectrum would likely involve the loss of the vinyl group, SO₂, and cleavage of the pyridine ring, providing further structural confirmation. nist.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive three-dimensional structural information for crystalline solids, revealing details about molecular conformation, bond lengths, bond angles, and intermolecular interactions.

Although a crystal structure for this compound is not publicly available, the structure of a related compound, 2-[(di-chloro-methane)sulfon-yl]pyridine, has been reported. nih.gov Based on this, it can be anticipated that the sulfonyl group in this compound would adopt a tetrahedral geometry. The relative orientation of the pyridine ring and the ethenesulfonyl group would be a key conformational feature, likely influenced by steric and electronic effects. The bond lengths and angles within the pyridine ring and the sulfonyl group would be expected to be within the typical ranges for such functionalities.

In the solid state, molecules of this compound would likely be held together by a network of intermolecular interactions. The crystal structure of 2-[(di-chloro-methane)sulfon-yl]pyridine reveals the presence of C-H···N and C-H···O hydrogen bonds, as well as π-π stacking interactions between the pyridine rings. nih.gov Similar interactions would be expected to play a crucial role in the crystal packing of this compound, influencing its physical properties such as melting point and solubility. The presence of the polar sulfonyl group and the aromatic pyridine ring provides sites for various non-covalent interactions, leading to a potentially complex and interesting supramolecular architecture.

Chiroptical Spectroscopy for Enantiomeric Characterization (for chiral analogues)

The study of chiral molecules, which are non-superimposable on their mirror images, necessitates specialized analytical techniques. Chiroptical spectroscopy, which measures the differential interaction of a chiral substance with left and right circularly polarized light, is a powerful tool for elucidating the absolute configuration and conformational details of enantiomers.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are closely related chiroptical techniques that are fundamental in the study of chiral molecules. wikipedia.org

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. wikipedia.org This differential absorption, known as the Cotton effect, provides a unique spectral fingerprint for a given enantiomer. A positive or negative CD signal at a specific wavelength corresponds to the electronic transitions within the molecule's chromophores. For chiral analogues of this compound, the pyridine ring and the sulfonyl group would act as chromophores, and their spatial arrangement around the chiral center would dictate the sign and intensity of the CD spectrum.

Optical Rotatory Dispersion (ORD) measures the variation of the optical rotation of a chiral substance with the wavelength of plane-polarized light. wikipedia.org It is the rotation of the plane of polarization that is observed. The resulting ORD curve is directly related to the CD spectrum through the Kronig-Kramers transforms. While CD spectra show distinct peaks at the absorption maxima of chromophores, ORD curves exhibit a characteristic dispersion curve across a wider wavelength range.

The application of CD and ORD would be critical in determining the enantiomeric excess and absolute configuration of synthesized chiral this compound analogues. By comparing experimentally obtained spectra with those predicted from theoretical calculations, such as time-dependent density functional theory (TD-DFT), the absolute configuration of a newly synthesized chiral sulfone can be unequivocally assigned.

Table 1: Hypothetical Circular Dichroism Data for a Chiral Analogue of this compound

| Wavelength (nm) | Molar Ellipticity (deg cm² dmol⁻¹) |

| 220 | +15,000 |

| 250 | -8,000 |

| 280 | +5,000 |

Vibrational Circular Dichroism (VCD) is another powerful chiroptical technique that extends the principles of circular dichroism into the infrared region of the electromagnetic spectrum. Instead of probing electronic transitions, VCD measures the differential absorption of left and right circularly polarized infrared radiation corresponding to the vibrational transitions within a chiral molecule.

VCD spectroscopy provides a wealth of structural information, as the spectrum is sensitive to the molecule's conformation and the stereochemical environment of each functional group. For a chiral analogue of this compound, VCD could be used to probe the stereochemistry around the chiral center by analyzing the vibrational modes of the sulfonyl group (SO₂ stretches), the vinyl group (C=C and C-H stretches), and the pyridine ring.

A significant advantage of VCD is its ability to provide a highly resolved spectrum with many distinct bands, offering a detailed fingerprint of the molecule's three-dimensional structure. When combined with quantum chemical calculations, VCD can be a definitive tool for determining the absolute configuration of complex chiral molecules without the need for crystallization or derivatization.

Table 2: Characteristic Vibrational Frequencies for Functional Groups in this compound Analogues

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Sulfonyl (SO₂) | Asymmetric Stretch | 1350 - 1300 |

| Sulfonyl (SO₂) | Symmetric Stretch | 1160 - 1120 |

| Ethenyl (C=C) | Stretch | 1650 - 1600 |

| Pyridine Ring | C=N Stretch | 1600 - 1550 |

| Pyridine Ring | C-H Bends | 900 - 600 |

Note: This table provides typical ranges for the vibrational frequencies of the key functional groups. The exact positions in a VCD spectrum would be sensitive to the chiral environment.

Computational and Theoretical Chemistry Studies on 2 Ethenesulfonyl Pyridine

Quantum Chemical Investigations of Electronic Structure and Energetics

Quantum chemical calculations are instrumental in understanding the fundamental properties of molecules like 2-(ethenesulfonyl)pyridine. These methods provide insights into the electronic distribution, molecular orbital energies, and other key characteristics that govern its reactivity and spectroscopic behavior.

Density Functional Theory (DFT) Calculations for Ground State Properties and Molecular Orbitals (HOMO-LUMO)

While specific DFT calculations for this compound are not readily found, the methodology is well-established for analogous systems. techscience.comirjweb.comyoutube.com DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be the standard approach to optimize the ground state geometry of this compound. ejbps.com

From such calculations, key parameters like bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional structure would be determined. Furthermore, the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—would be calculated. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. irjweb.comyoutube.com A smaller gap generally suggests higher reactivity. For a molecule like this compound, the HOMO would likely be localized on the electron-rich pyridine (B92270) ring, while the LUMO might be distributed over the electron-withdrawing ethenesulfonyl group.

Table 1: Hypothetical DFT-Calculated Properties of this compound

| Property | Expected Value/Description |

|---|---|

| HOMO Energy | Expected to be relatively high due to the pyridine nitrogen. |

| LUMO Energy | Expected to be relatively low due to the sulfonyl group. |

| HOMO-LUMO Gap | Moderate; indicative of a reactive but stable molecule. |

| Dipole Moment | A significant dipole moment is expected due to the electronegative nitrogen and sulfonyl oxygen atoms. |

Note: This table is illustrative and not based on reported experimental or computational data for this compound.

Analysis of Charge Distribution, Electrostatic Potential Mapping, and Aromaticity

The charge distribution within this compound could be analyzed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. scirp.org This would reveal the partial atomic charges on each atom, highlighting the electrophilic and nucleophilic centers. The nitrogen atom in the pyridine ring and the oxygen atoms of the sulfonyl group would be expected to carry negative partial charges, while the sulfur atom and the carbon atoms of the ethenyl group would likely be electron-deficient.

An electrostatic potential (ESP) map would visually represent the charge distribution, with red regions indicating areas of high electron density (negative potential) and blue regions showing areas of low electron density (positive potential). For this compound, the ESP map would likely show a negative potential around the pyridine nitrogen and the sulfonyl oxygens, making these sites susceptible to electrophilic attack.

The aromaticity of the pyridine ring could be assessed using computational indices such as the Nucleus-Independent Chemical Shift (NICS), which can be calculated using DFT.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data for validation. nih.gov

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of the normal modes of vibration. This would allow for the assignment of the characteristic peaks in the experimental IR spectrum of this compound, such as the S=O stretching vibrations, C=C stretching, and the various C-H and C-N vibrations of the pyridine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (δ) for ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. These predicted shifts would aid in the interpretation and assignment of the experimental NMR spectra.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra. scirp.org This would provide information about the wavelengths of maximum absorption (λ_max) and the nature of the electronic transitions (e.g., n→π* or π→π*) within the molecule.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions, providing insights that are often difficult to obtain experimentally. chemrxiv.orgnih.gov

Characterization of Transition States and Intermediates

For any reaction involving this compound, computational methods can be used to locate and characterize the structures of all stationary points on the potential energy surface, including reactants, products, intermediates, and transition states. figshare.comresearchgate.net For instance, in a nucleophilic addition to the ethenyl group, the structure of the transition state would reveal the geometry of the approach of the nucleophile and the simultaneous changes in bond lengths and angles. Frequency calculations are then performed to confirm the nature of these stationary points; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Determination of Reaction Barriers, Energy Profiles, and Kinetic Parameters

Once the energies of the reactants, transition states, and products are calculated, a reaction energy profile can be constructed. researchgate.net The height of the energy barrier (activation energy) between the reactants and the transition state determines the rate of the reaction. By calculating these barriers for different possible pathways, the most favorable reaction mechanism can be identified.

Kinetic parameters, such as the rate constant, can be estimated using transition state theory (TST) in conjunction with the computationally determined activation energies. This allows for a quantitative prediction of the reaction kinetics. For example, the reactivity of this compound as a Michael acceptor could be computationally explored by modeling its reaction with various nucleophiles and determining the associated energy barriers.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Pyridine |

Conformational Analysis and Molecular Dynamics Simulations

Computational and theoretical chemistry provide powerful tools to investigate the dynamic behavior of molecules, offering insights into their structural flexibility and interactions with their environment. In the case of this compound, these methods can elucidate the conformational landscape and the influence of solvents on its molecular structure and interactions.

Investigation of Conformational Flexibility of the Ethenesulfonyl and Pyridine Moieties

Theoretical studies on similar aromatic sulfonyl compounds suggest that the energy barrier to rotation around the C(aryl)-S bond can be significant, influenced by steric hindrance and electronic effects between the aromatic ring and the sulfonyl group. For this compound, the orientation of the sulfonyl group relative to the pyridine ring is a critical factor. The nitrogen atom in the pyridine ring introduces an electronic asymmetry, which can lead to preferential orientations of the sulfonyl group to minimize electrostatic repulsion and maximize stabilizing interactions.

Density Functional Theory (DFT) calculations on related pyridine derivatives have shown that different rotational isomers can have distinct energies, with the most stable conformer being the one that optimizes the balance between steric and electronic interactions. researchgate.net The planarity of the pyridine ring is generally maintained, while the ethenesulfonyl group can rotate.

Molecular dynamics (MD) simulations can further probe the dynamic nature of this flexibility. By simulating the motion of the atoms over time, it is possible to observe the transitions between different conformational states and to calculate the relative populations of these states at a given temperature. These simulations can reveal the accessible conformational space and the timescales of conformational changes.

Table 1: Hypothetical Rotational Barriers and Dihedral Angles for this compound

| Dihedral Angle | Description | Calculated Rotational Barrier (kcal/mol) | Most Stable Conformation (degrees) |

| C2-S-Cα-Cβ | Rotation of the ethenyl group | 3-5 | ~180 (anti-periplanar) |

| N1-C2-S-O1 | Rotation around the C-S bond | 5-8 | ~60 (gauche) |

| N1-C2-S-O2 | Rotation around the C-S bond | 5-8 | ~-60 (gauche) |

Simulation of Solvent Effects and Intermolecular Interactions

The surrounding solvent environment can have a profound impact on the conformational preferences and intermolecular interactions of this compound. The polarity of the solvent is a particularly important factor.

Molecular dynamics simulations incorporating explicit solvent molecules can provide a detailed picture of these interactions. These simulations can model the reorganization of solvent molecules around the solute and calculate the solvation free energy for different conformers. This allows for a quantitative assessment of how the solvent stabilizes or destabilizes various molecular shapes.

The primary types of intermolecular interactions that this compound is expected to participate in include:

Hydrogen Bonding: The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor from protic solvents like water or alcohols.

Dipole-Dipole Interactions: The significant dipole moments of the sulfonyl group and the pyridine ring will lead to strong dipole-dipole interactions with polar solvent molecules.

π-π Stacking: The aromatic pyridine ring can engage in π-π stacking interactions with other aromatic systems, including other this compound molecules.

Computational methods like the Polarizable Continuum Model (PCM) can also be used to approximate the effect of the solvent by treating it as a continuous medium with a specific dielectric constant. researchgate.net This approach can efficiently estimate the change in conformational energies upon moving from the gas phase to a solution.

Table 2: Predicted Predominant Intermolecular Interactions of this compound in Various Solvents

| Solvent | Dielectric Constant | Expected Predominant Interactions |

| Hexane | 1.9 | van der Waals forces, π-π stacking |

| Dichloromethane | 9.1 | Dipole-dipole interactions, van der Waals forces |

| Acetone | 21 | Dipole-dipole interactions, van der Waals forces |

| Methanol | 33 | Hydrogen bonding, dipole-dipole interactions |

| Water | 80 | Hydrogen bonding, dipole-dipole interactions |

Note: This table is predictive and based on the chemical structure of this compound and general principles of intermolecular forces. nih.govresearchgate.net

Applications in Organic Synthesis Methodology and Materials Science

2-(Ethenesulfonyl)pyridine as a Versatile Synthetic Building Block

The reactivity of the vinylsulfonyl moiety, coupled with the influence of the pyridyl group, establishes this compound as a versatile building block in synthetic organic chemistry. It serves as a key intermediate and reagent in various complex chemical transformations.

Reagent in Tandem Reactions and Multicomponent Transformations

While direct examples of this compound in named tandem or multicomponent reactions are specific, its inherent chemical properties make it an ideal candidate for such processes. The vinylsulfonyl group is a potent Michael acceptor, and the pyridine (B92270) ring can act as a directing group, a nucleophile, or a ligand for a metal catalyst. For instance, processes involving an initial elimination to form an ethenesulfonyl intermediate, followed by a subsequent reaction, can be considered a tandem sequence. researchgate.net The Hantzsch pyridine synthesis, a classic multicomponent reaction, demonstrates the assembly of pyridine rings from simpler components, a strategy that can be adapted to create precursors for or derivatives of this compound. mdpi.comyoutube.com

Utility in the Construction of Complex Molecular Architectures and Scaffolds

The rigid and electronically defined structure of the pyridine ring makes it a foundational element in the construction of complex molecular architectures. The 2,6-bis(arylethynyl)pyridine scaffold, for example, has been utilized to develop receptor molecules and anion sensors, showcasing the utility of the pyridine core in creating organized, functional superstructures. nih.gov The inherent properties of such scaffolds, including conjugation, absorption/emission characteristics, and metal-binding capabilities, are exploited in materials science. nih.gov By incorporating the ethenesulfonyl group onto such a scaffold, chemists can introduce additional reactivity and functionality, enabling the creation of even more intricate and purpose-driven molecular systems.

Precursor for the Synthesis of Diverse Heterocyclic and Carbocyclic Compounds

This compound is a valuable precursor for a wide array of cyclic compounds due to the reactivity of its vinylsulfonyl group. researchgate.net This group can participate as a Michael acceptor in conjugate addition reactions or as a dienophile in Diels-Alder reactions to form various carbocyclic and heterocyclic rings. Furthermore, the pyridine ring itself can be the target of synthetic transformations. Nucleophilic aromatic substitution (SNAr) on 2-sulfonyl pyridines, where the sulfonyl group acts as a leaving group, is a key method for introducing new functionalities. nih.gov This reaction is particularly effective with thiol nucleophiles, leading to the formation of new carbon-sulfur bonds and providing access to a diverse range of substituted pyridine derivatives. nih.gov

Table 1: Synthetic Transformations Involving the 2-Sulfonyl Pyridine Moiety

| Reaction Type | Role of 2-Sulfonyl Pyridine | Resulting Compound Class | Reference |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Electrophile (sulfonyl as leaving group) | Substituted Pyridines | nih.gov |

| Michael Addition | Michael Acceptor (at vinyl group) | Functionalized Alkyl Pyridines | Inferred |

| Diels-Alder Reaction | Dienophile (at vinyl group) | Cyclohexene-fused Pyridines | Inferred |

| Cross-Coupling Reactions | Coupling Partner | Biaryl or Alkyl-Aryl Pyridines | rsc.org |

Development of Functional Materials Incorporating the this compound Scaffold

The combination of a polymerizable vinyl group and a functional pyridine ring in this compound makes it an attractive monomer for the synthesis of advanced functional materials with applications in catalysis, electronics, and materials science.

Monomeric Units for Polymer and Copolymer Synthesis

The vinyl group of this compound allows it to act as a monomer in polymerization reactions. Its close structural analog, 2-vinylpyridine (B74390), readily undergoes polymerization and copolymerization with a variety of other monomers like styrene (B11656) and methyl methacrylate. wikipedia.orgnih.gov These polymerizations can be initiated by radical, cationic, or anionic methods. wikipedia.org The resulting poly(2-vinylpyridine) can be used to create composite materials with metal oxides for applications such as photocatalysis. nih.gov The presence of the electron-withdrawing sulfonyl group in this compound would significantly influence its polymerization behavior, likely enhancing its reactivity towards anionic initiators.

Copolymers incorporating the pyridine moiety have been extensively studied. For example, statistical copolymers of 2-vinylpyridine with oligo(ethylene glycol) methyl ether methacrylates have been prepared via free radical polymerization. researchgate.net Similarly, poly(styrene-co-2-vinyl pyridine) copolymers can be synthesized and their properties tailored by introducing additives that interact with the pyridine units. frontiersin.org The incorporation of the this compound unit into such polymer backbones would introduce a sulfonyl group, which can be a site for further chemical modification or can influence the polymer's physical properties, such as its thermal stability and solubility. mdpi.com

Table 2: Examples of Pyridine-Containing Polymers and Copolymers

| Polymer/Copolymer | Monomers | Polymerization Method | Potential Application | Reference(s) |

|---|---|---|---|---|

| Poly(2-vinylpyridine) | 2-Vinylpyridine | Radical, Cationic, Anionic | Composite materials, Sorbents | wikipedia.org, nih.gov |

| Poly(styrene-co-2-vinyl pyridine) | Styrene, 2-Vinylpyridine | RAFT Polymerization | Phase-segregated materials | frontiersin.org |

| Statistical Copolymers | 2-Vinylpyridine, OEGMA | Free Radical Polymerization | Thermoresponsive materials | researchgate.net |

| Pyridine-based Polybenzimidazoles | Pyridine dicarboxylic acids, Tetraaminobiphenyl | Polycondensation | High-temperature fuel cells | benicewiczgroup.com |

Ligands in Coordination Chemistry and Catalysis

Pyridine and its derivatives are ubiquitous ligands in coordination chemistry, readily coordinating to a wide range of transition metals through the lone pair of electrons on the nitrogen atom. wikipedia.orgresearchgate.net The resulting metal-pyridine complexes find applications in various fields, including catalysis. The electronic properties of the pyridine ligand can be tuned by introducing substituents on the ring. The electron-withdrawing sulfonyl group in this compound would decrease the basicity of the pyridine nitrogen, affecting its coordination properties. wikipedia.org

Pyridine-containing ligands are crucial in many catalytic systems. For example, pyridine sulfinates have been used as effective coupling partners in palladium-catalyzed cross-coupling reactions. rsc.org Furthermore, complexes of pyridine derivatives are employed as catalysts in reactions like the Henry reaction. ias.ac.in The this compound ligand offers the potential for creating catalysts where the metal center is electronically modulated by the sulfonyl group, or where the vinylsulfonyl moiety can participate in the catalytic cycle or be used to immobilize the catalyst on a support.

Future Research Directions and Emerging Avenues for Pyridyl Vinyl Sulfone Chemistry

Advancements in Asymmetric Synthesis and Stereocontrol for 2-(Ethenesulfonyl)pyridine Derivatives

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of efficient methods for the asymmetric synthesis of this compound derivatives is a critical research frontier. While the catalytic asymmetric synthesis of chiral pyridines is acknowledged as challenging due to the coordinating nature of the pyridine (B92270) nitrogen which can deactivate catalysts, significant progress has been made in this area. chim.it Future work will likely focus on adapting and refining these strategies for pyridyl vinyl sulfone systems.

Key future research areas include:

Organocatalysis: The use of chiral small-molecule catalysts, such as chiral phosphoric acids or bis(guanidino)iminophosphoranes, presents a promising metal-free approach. mdpi.com These catalysts could be designed to activate the vinyl sulfone moiety or a precursor towards enantioselective transformations, such as asymmetric Michael additions or cycloadditions. For instance, chiral Brønsted acids have been successfully used for the enantioselective hydroalkylation of alkenyl pyridines. chim.it

Transition Metal Catalysis: Despite the challenges, developing robust transition metal catalysts that are tolerant of the pyridine moiety is a key goal. chim.it Research into novel ligand designs that can shield the metal center or modulate its electronic properties to prevent catalyst deactivation will be crucial. Asymmetric hydrogenation of pyridyl-substituted olefins or ketones using chiral rhodium or ruthenium catalysts offers a viable route to chiral precursors. chim.it

Stereospecific Rearrangements: Investigating stereospecific rearrangements during the synthesis of heterocyclic systems from vinyl sulfones offers another avenue for stereocontrol. nih.gov Understanding and controlling the mechanisms of these rearrangements, potentially involving aziridinium (B1262131) ion intermediates, could lead to novel and highly stereoselective synthetic routes to complex pyridine derivatives. nih.gov The stereocontrolled synthesis of functionalized cyclopropyl (B3062369) sulfones from epoxides also provides a methodological basis that could be adapted for creating chiral building blocks. nih.gov

Detailed research findings have shown success in related areas. For example, the addition of chloromethyllithium to imines derived from 2-pyridinecarboxaldehyde (B72084) has yielded 2-(2-pyridyl)aziridines with good diastereoselectivity, demonstrating that high levels of stereocontrol are achievable for 2-pyridyl systems. nih.gov Similarly, the use of silicon-containing compounds has proven effective in controlling stereochemistry in reactions involving vinyl sulfones. acs.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow manufacturing offers significant advantages in terms of safety, scalability, efficiency, and process control. Integrating the synthesis of this compound and its derivatives with flow chemistry and automated platforms is a logical and important future direction.

Emerging avenues in this area include:

Continuous Flow Synthesis of Pyridine Scaffolds: Methods like the Bohlmann-Rahtz pyridine synthesis have been successfully adapted to flow reactors, such as the FlowSyn™ system. interchim.fr This approach allows for rapid optimization of reaction conditions (temperature, pressure, residence time) and can be scaled up efficiently. Future research will focus on developing robust flow protocols for the multi-step synthesis of functionalized pyridines that can serve as precursors to this compound.

Automated Reaction Optimization: Automated platforms can be used to rapidly screen catalysts, solvents, and reaction conditions, accelerating the discovery of optimal synthetic routes. This high-throughput approach can overcome challenges like catalyst deactivation by quickly identifying tolerant systems. interchim.fr

Exploration of Unprecedented Reactivity Patterns and Transformations of the Pyridyl Vinyl Sulfone System

The this compound system possesses a unique reactivity profile due to the interplay between the pyridine ring and the vinyl sulfone moiety. While its role as a Michael acceptor is well-established, there is vast potential for discovering novel transformations. nih.govrsc.org

Future research will likely explore:

Novel Cycloaddition Reactions: The electron-deficient nature of the pyridyl vinyl sulfone makes it an excellent dienophile or dipolarophile. Research into its participation in unprecedented cycloaddition reactions, such as the energy transfer-catalyzed dearomative cycloaddition with heteroarenes like thiophenes, could yield complex polycyclic structures that are difficult to access through other means. acs.org

C-H Functionalization: Direct functionalization of the C-H bonds on the pyridine ring of this compound would provide a highly atom-economical route to novel derivatives. Developing catalytic systems that can selectively activate these C-H bonds in the presence of the reactive vinyl sulfone group is a significant but rewarding challenge.

Selective Thiol-Michael Additions: Vinyl sulfones react more rapidly and selectively with thiols compared to analogous acrylates. rsc.org This selectivity can be exploited in complex chemical systems, such as in the development of covalent inhibitors or for controlled polymer network formation. Future studies could investigate modulating this reactivity by altering the substitution on the pyridine ring, enabling fine-tuned control over reaction kinetics.

Multi-component Reactions: Designing novel multi-component reactions where this compound acts as a key building block could rapidly generate libraries of structurally diverse and complex molecules. For instance, a one-pot reaction involving a nucleophile, an electrophile, and the pyridyl vinyl sulfone could lead to highly functionalized piperidine (B6355638) or pyridine derivatives.

The discovery of vinyl sulfones as neuroprotective agents that activate the Nrf2 signaling pathway underscores the unique biological reactivity of this class of compounds, warranting further investigation into their interactions with cellular targets. acs.org

Development of Advanced Chemical Probes and Responsive Materials Based on the this compound Structure

The inherent reactivity and structural features of this compound make it an attractive scaffold for the development of advanced functional molecules.

Covalent Chemical Probes: The vinyl sulfone group is an excellent covalent warhead for targeting nucleophilic amino acid residues, particularly cysteine, in proteins. nih.gov By attaching a reporter tag (e.g., a fluorophore or biotin) to the pyridine ring, this compound derivatives can be developed as chemical probes to identify and study the function of specific proteins in complex biological systems. pitt.edu

Stimuli-Responsive Materials: The pyridine moiety is a well-known component in stimuli-responsive materials, capable of responding to changes in pH, metal ions, and light. mdpi.commdpi.com For example, pyridine-based ligands have been used to create metal-organic gels (MOGs) that respond to thermal, chemical, and mechanical stimuli. rsc.org The vinyl sulfone group can impart additional responsiveness, particularly to biological thiols like glutathione. Future work could focus on creating "smart" hydrogels or polymers incorporating the this compound unit for applications in drug delivery, sensing, and tissue engineering.

Self-Activating Systems: Researchers have designed pro-photosensitizers based on a pyridine-chalcone skeleton that are activated by hydrogen peroxide (H₂O₂), a species often found in tumor microenvironments. nih.gov A similar strategy could be applied to the pyridyl vinyl sulfone system, where the molecule is initially inert but becomes activated upon reaction with a specific biological stimulus, triggering a therapeutic or diagnostic output. The development of responsive materials based on 2-(2-aminoethyl)pyridine (B145717) in lead iodide hybrids also highlights the structural versatility of functionalized pyridines in materials science. nih.gov

By combining the established responsiveness of pyridine derivatives with the unique reactivity of the vinyl sulfone, a new generation of multi-stimuli-responsive materials and highly specific chemical probes can be envisioned. mdpi.comresearchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Ethenesulfonyl)pyridine in academic research?

- Methodological Answer : The synthesis of this compound can be achieved via sulfonation of pyridine derivatives using reagents like sulfur trioxide complexes or ethenesulfonyl chloride under controlled conditions. Catalytic methods, such as transition metal-mediated coupling (e.g., palladium catalysts for C–S bond formation), may enhance regioselectivity. Purification via column chromatography or recrystallization is recommended to isolate the product. Reference analogous syntheses of sulfonated pyridines for reaction optimization .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- 1H/13C NMR : To confirm substitution patterns and electronic environments of the pyridine ring and ethenesulfonyl group.

- IR Spectroscopy : Identify sulfonyl (S=O) stretching vibrations (~1350–1150 cm⁻¹) and pyridine ring modes.

- Mass Spectrometry (HRMS) : For molecular weight validation.

- X-ray Crystallography : Resolve crystal structure and confirm stereochemistry, as demonstrated for related pyridine derivatives .

Q. What are the best practices for handling and storing this compound to prevent decomposition?

- Methodological Answer : Store under inert atmosphere (argon/nitrogen) in moisture-resistant containers at 2–8°C. Avoid contact with strong acids/bases, oxidizing agents, or reducing agents, as sulfonyl groups are reactive. Use gloves rated for chemical resistance (e.g., nitrile) and conduct reactions in fume hoods to mitigate inhalation risks .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing this compound?

- Methodological Answer : Cross-validate data using complementary techniques. For example:

- Combine 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals.

- Compare experimental IR/Raman spectra with computational predictions (DFT calculations) to assign vibrational modes.

- Perform X-ray crystallography to unambiguously confirm molecular geometry, as done for structurally similar compounds .

Q. What strategies are effective for analyzing the reactivity of this compound under varying pH conditions?

- Methodological Answer : Conduct pH-dependent stability studies using UV-Vis spectroscopy or HPLC to monitor degradation. Sulfonyl groups may hydrolyze under acidic/basic conditions; buffer systems (e.g., phosphate, acetate) can isolate pH effects. Kinetic studies under controlled temperatures and ionic strengths provide mechanistic insights .

Q. How can computational chemistry aid in predicting the interaction mechanisms of this compound with biological targets?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to model binding interactions with enzymes or receptors. Molecular Dynamics (MD) simulations assess stability of ligand-target complexes. Pair with QSAR models to correlate structural features (e.g., sulfonyl electronegativity) with activity, as applied in studies of enzyme inhibitors .

Q. How to address discrepancies in reported synthetic yields of this compound across studies?

- Methodological Answer : Systematically vary parameters such as:

- Catalyst loading (e.g., Pd vs. Cu catalysts).

- Reagent purity (e.g., anhydrous conditions for sulfonation agents).

- Reaction time/temperature (monitor via TLC or in situ spectroscopy).

Reproduce protocols from high-yield studies and document deviations rigorously .

Q. What experimental designs are recommended for studying the bioactivity of this compound in neurological targets?

- Methodological Answer : Use enzyme inhibition assays (e.g., fluorometric or colorimetric readouts) to screen activity against acetylcholinesterase or NMDA receptors. Combine with cellular toxicity assays (MTT or LDH release) to assess biocompatibility. Validate hits via isothermal titration calorimetry (ITC) for binding affinity quantification .

Notes on Data Interpretation

- Contradictory Reactivity Data : If sulfonation yields vary, consider steric effects from the pyridine ring or competing side reactions (e.g., oxidation). Use Hammett plots to correlate substituent effects with reaction rates.

- Safety Compliance : Follow OECD guidelines for ecotoxicological assessments if environmental mobility data is lacking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.